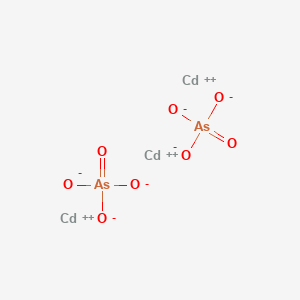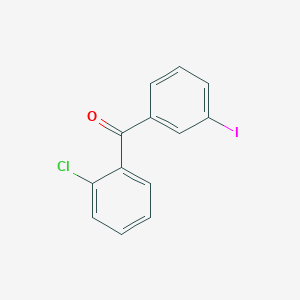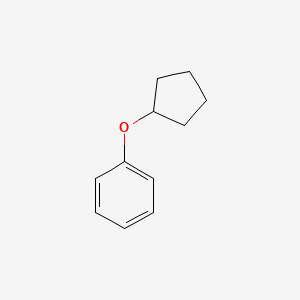
4-(2-Methylphenyl)-1-butene
Vue d'ensemble
Description
The description of a compound usually includes its molecular formula, structure, and the type of functional groups present in the molecule.
Synthesis Analysis
This involves the study of how the compound is synthesized from its constituent elements or from other compounds. It includes the reaction conditions, catalysts used, yield, and purity of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure and the spatial arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, the products formed, and the mechanism of these reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, reactivity, and stability of the compound.Applications De Recherche Scientifique
Reactivity in Chemical Synthesis
4-(2-Methylphenyl)-1-butene exhibits interesting reactivity in chemical synthesis. For instance, the interaction of 1,1,4,4-tetrakis[bis(trimethylsilyl)methyl]-1,4-diisopropyltetrasila-2-yne 1 with cis- and trans-butenes, including 4-(2-Methylphenyl)-1-butene, results in the production of cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes. These reactions are stereospecific and involve a formal [1 + 2] cycloaddition, followed by ring expansion, demonstrating the utility of 4-(2-Methylphenyl)-1-butene in synthesizing complex organosilicon compounds (Kinjo et al., 2007).
Polymer Synthesis
4-(2-Methylphenyl)-1-butene plays a role in the selective living anionic polymerization of a bifunctional monomer. This monomer features both a styrene type and a 1-butene type CC double bond, where the styrene double bond can be selectively polymerized. This process leads to the generation of polymers with a polystyrene backbone and functional butenyl side chains, underlining its significance in polymer chemistry (Zhang & Ruckenstein, 1999).
Synthesis of Aroma Compounds and Pharmaceuticals
The compound is also involved in the synthesis of important 4-aryl-2-butanone derivatives like the anti-inflammatory drug nabumetone and aroma compounds raspberry ketone and its methyl ether. Strategies for synthesizing these compounds involve preparing 4-aryl-3-buten-2-ones, followed by selective hydrogenation, indicating the versatility of 4-(2-Methylphenyl)-1-butene in pharmaceutical and flavor chemistry (Viviano et al., 2011).
Catalytic Reactions
4-(2-Methylphenyl)-1-butene has been studied in catalytic reactions over various catalysts. It undergoes reactions like double-bond and skeletal isomerization, cyclization, hydrogenation, cracking, and hydrogenolysis. This highlights its role in understanding the behavior of olefins in catalytic processes, which is crucial for the development of industrial catalysts (Csicsery, 1968).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound.
Orientations Futures
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.
Please note that the availability of this information depends on how much research has been done on the specific compound. For a less-studied or hypothetical compound, some or all of this information might not be available. If you have a different compound or a more specific question about one of these topics, feel free to ask!
Propriétés
IUPAC Name |
1-but-3-enyl-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-3-4-8-11-9-6-5-7-10(11)2/h3,5-7,9H,1,4,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXMJJPKDPWGKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593176 | |
| Record name | 1-(But-3-en-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)-1-butene | |
CAS RN |
45892-60-2 | |
| Record name | 1-(But-3-en-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



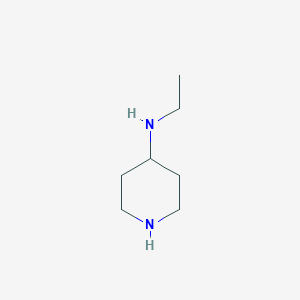
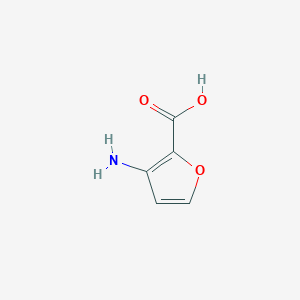
![3-[(3-Methylphenoxy)methyl]piperidine](/img/structure/B1611962.png)
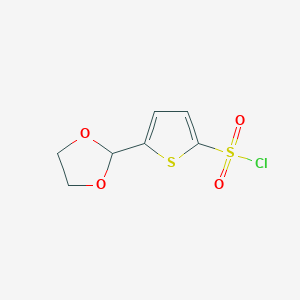
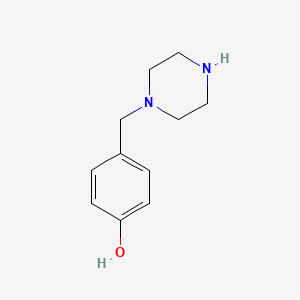
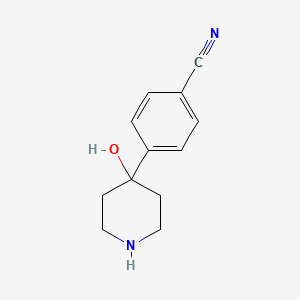
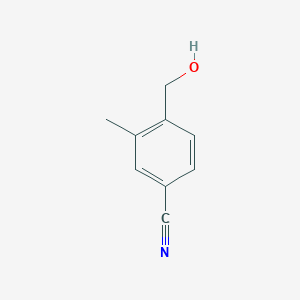
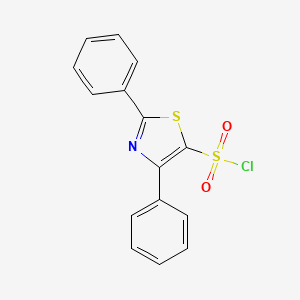
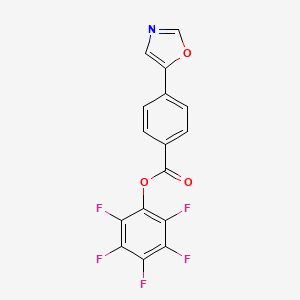
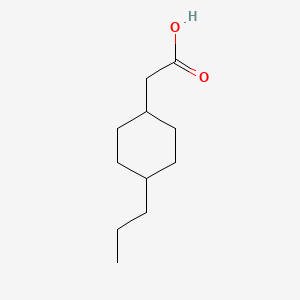
![6-Chlorobenzo[B]thiophen-3(2H)-one](/img/structure/B1611972.png)
